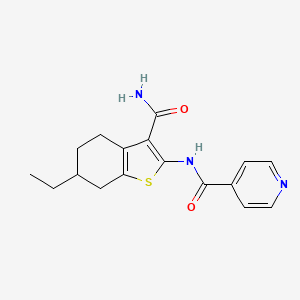![molecular formula C15H19ClN2O3S B10971050 ({2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B10971050.png)
({2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)acetic acid: is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-methylphenyl group, an oxoethyl group, and a sulfanylacetic acid moiety
Preparation Methods
The synthesis of ({2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)acetic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 5-chloro-2-methylphenylamine with piperazine under controlled conditions to form the substituted piperazine derivative.
Introduction of the Oxoethyl Group:
Attachment of the Sulfanylacetic Acid Moiety: Finally, the sulfanylacetic acid moiety is introduced through a thiolation reaction, typically using a thiol reagent under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
({2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)acetic acid: undergoes various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxoethyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
({2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)acetic acid: has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It is used in studies to understand its interaction with biological targets, including receptors and enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which ({2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)acetic acid exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The piperazine ring can interact with receptor sites, while the phenyl and oxoethyl groups can modulate the compound’s binding affinity and specificity. The sulfanylacetic acid moiety may play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar compounds to ({2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)acetic acid include:
({2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)acetic acid: This compound differs by having a 4-chlorophenyl group instead of a 5-chloro-2-methylphenyl group, which may affect its binding properties and biological activity.
({2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)acetic acid: The position of the chlorine atom on the phenyl ring is different, which can influence the compound’s reactivity and interaction with biological targets.
The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct pharmacological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C15H19ClN2O3S |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid |
InChI |
InChI=1S/C15H19ClN2O3S/c1-11-2-3-12(16)8-13(11)17-4-6-18(7-5-17)14(19)9-22-10-15(20)21/h2-3,8H,4-7,9-10H2,1H3,(H,20,21) |
InChI Key |
XHMFJGGFOGSMTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CSCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10970967.png)

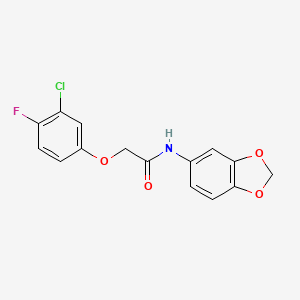
![ethyl 4-{[7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10971000.png)
![N-(2-adamantyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10971002.png)
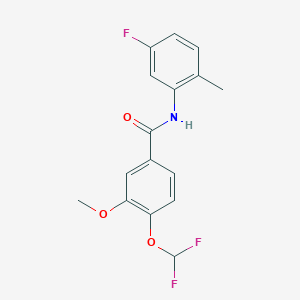
![N-{4-[(2-fluorobenzyl)sulfamoyl]phenyl}acetamide](/img/structure/B10971006.png)
![N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10971008.png)
![N-[1-(propan-2-yl)piperidin-4-yl]naphthalene-2-sulfonamide](/img/structure/B10971010.png)
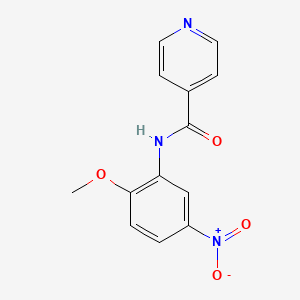
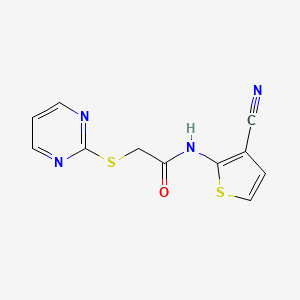
![2-({[4-(3,4-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide](/img/structure/B10971043.png)
